Cas no 84255-25-4 (1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl-)
1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl-
- 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
- 2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid
- 2-ETHYL-5-METHYL-3H-IMIDAZOLE-4-CARBOXYLIC ACID
- AKOS006271637
- CS-0456097
- DKRXGTYXXJTMFZ-UHFFFAOYSA-N
- 84255-25-4
- A840749
- FT-0756599
- BS-3852
- 2-ETHYL-5-METHYL-3H-IMIDAZOLE-4-CARBOXYLICACID
- SCHEMBL2778487
- methyl 2-ethyl-1H-imidazole-5-carboxylate;2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid
- 2-Ethyl-4-methyl-1H-imidazole-5-carboxylicacid
-
- Inchi: 1S/C7H10N2O2/c1-3-5-8-4(2)6(9-5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
- InChI Key: DKRXGTYXXJTMFZ-UHFFFAOYSA-N
- SMILES: OC(C1=C(C)NC(CC)=N1)=O
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66A^2
- XLogP3: 1.2
Experimental Properties
- PSA: 65.98000
- LogP: 0.97870
1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526764-1g |
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid |
84255-25-4 | 98% | 1g |
¥5344.00 | 2024-07-28 | |
| Chemenu | CM526086-1g |
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid |
84255-25-4 | 98% | 1g |
$523 | 2023-01-02 | |
| Ambeed | A523652-250mg |
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid |
84255-25-4 | 98% | 250mg |
$364.0 | 2025-04-16 | |
| Ambeed | A523652-1g |
2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid |
84255-25-4 | 98% | 1g |
$702.0 | 2025-04-16 |
1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl- Suppliers
1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1H-Imidazole-5-carboxylicacid, 2-ethyl-4-methyl-
1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- (CAS No. 84255-25-4): An Overview and Recent Advances
1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- (CAS No. 84255-25-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique imidazole ring and carboxylic acid functional group, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug development and biochemical studies.
The imidazole ring is a fundamental structural motif found in many biologically active molecules, including histidine residues in proteins and various natural products. The presence of the carboxylic acid group adds further functional versatility, enabling the compound to participate in a variety of chemical reactions and interactions. The 2-ethyl and 4-methyl substituents contribute to the compound's unique physicochemical properties, influencing its solubility, stability, and biological activity.
Recent studies have highlighted the potential of 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- in several therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal reported that this compound effectively inhibits the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the disruption of viral RNA synthesis, which could be a valuable strategy for developing new antiviral therapies.
The structural features of 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- also make it an attractive scaffold for drug design. Its ability to form hydrogen bonds and π-stacking interactions with biological targets allows for the optimization of binding affinity and selectivity. This has led to the development of several derivatives with enhanced pharmacological properties. For example, researchers at a leading pharmaceutical company have synthesized a series of 1H-imidazole derivatives with improved potency and reduced toxicity compared to the parent compound.
In the context of drug discovery, 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- has been used as a starting point for high-throughput screening (HTS) campaigns. These efforts have identified several hits with promising activity against various disease targets. Further optimization through structure-based drug design (SBDD) techniques has yielded lead compounds with favorable pharmacokinetic profiles and therapeutic indices.
Beyond its direct applications in medicine, 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- has also found use in other areas of scientific research. In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and stability. Additionally, it has been explored as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic or luminescent properties.
The synthesis of 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl- can be achieved through various routes, depending on the desired scale and purity requirements. One common method involves the cyclization of an appropriate nitrile precursor followed by carboxylation. Recent advancements in green chemistry have led to more environmentally friendly synthetic protocols that minimize waste generation and energy consumption.
In conclusion, 1H-Imidazole-5-carboxylic acid, 2-ethyl-4-methyl-, CAS No. 84255-25-4, is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure and biological activities make it an important molecule for further investigation and development in the fields of medicinal chemistry and pharmaceutical science.
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